Product packaging for (R)-1-(3,4-Dimethoxyphenyl)ethylamine(Cat. No.:CAS No. 100570-24-9)

(R)-1-(3,4-Dimethoxyphenyl)ethylamine

Cat. No.: B020876
CAS No.: 100570-24-9
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-SSDOTTSWSA-N
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Description

(R)-1-(3,4-Dimethoxyphenyl)ethylamine is a high-value chiral phenethylamine derivative serving as a critical building block in organic and medicinal chemistry research. Its structure, featuring a chiral center and dimethoxy-substituted aromatic ring, makes it a versatile precursor in the asymmetric synthesis of complex molecules, particularly for developing potential pharmaceutical candidates . Research Applications: • Asymmetric Synthesis: This (R)-enantiomer is primarily valued as a chiral intermediate or resolving agent for the synthesis of enantiomerically pure compounds . Its structure is a key motif in developing ligands for catalysis and active pharmaceutical ingredients (APIs). • Pharmacological Probes: While specific psychoactivity is not reported for the (R)-isomer, research on the unmethylated analogue 3,4-dimethoxyphenethylamine (DMPEA) shows weak affinity for serotonin receptors and activity as a monoamine oxidase inhibitor (MAOI) . This suggests potential for derived compounds in neuropharmacological studies. • Material Science & Chemical Intermediate: The compound's robust structure is also useful for creating novel materials and complex organic molecules for various research applications. Handling & Safety: This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B020876 (R)-1-(3,4-Dimethoxyphenyl)ethylamine CAS No. 100570-24-9

Properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100570-24-9
Record name (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Etherification with Dimethyl Sulfate

In the first step, 3,4-dihydroxybenzyl chloride undergoes etherification with dimethyl sulfate in the presence of sodium hydroxide. Optimal conditions involve a reaction temperature of 30–60°C and a 10–12-hour feed time for dimethyl sulfate to minimize side reactions. The product, 3,4-dimethoxybenzyl chloride, is isolated via chloroform extraction with yields exceeding 95%.

Table 1: Etherification Reaction Conditions

ParameterValue
Temperature30–60°C
Reaction Time10–12 hours
BaseSodium hydroxide (95%)
SolventWater/Chloroform
Yield>95%

Cyanation with Alkali Cyanides

The 3,4-dimethoxybenzyl chloride is then reacted with potassium or sodium cyanide in aqueous medium at 68–85°C for 3 hours. Crystallization in acetone at −8°C to −5°C yields 3,4-dimethoxycyanobenzene with 89–92% purity.

Catalytic Hydrogenation with Ammonia

The final step involves hydrogenation of 3,4-dimethoxycyanobenzene using Raney nickel under ammoniacal conditions. Key parameters include:

  • Temperature : 120–160°C

  • Pressure : 1.0–2.0 MPa H₂

  • Catalyst Loading : 15–16 kg per 100 kg substrate

This step achieves 88–90% yield of racemic 1-(3,4-dimethoxyphenyl)ethylamine, which requires subsequent enantiomeric resolution to isolate the (R)-isomer.

Houben-Hoesch Reaction Followed by Hydrogenation

A patent by WO2009086464A1 discloses an alternative route using the Houben-Hoesch acylation (Scheme 2).

Houben-Hoesch Acylation

N-Methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine is synthesized via reaction of 3,4-dimethoxyphenethylamine with a nitrile in the presence of HCl or HBr. The intermediate is used without isolation, streamlining the process.

Hydrogenation and Distillation

Catalytic hydrogenation at 140°C for 20 hours under 1.0 MPa H₂ pressure yields N-methyl-3,4-dimethoxyphenylethylamine. While this method primarily produces the N-methyl derivative, adaptation with chiral catalysts could enable direct (R)-enantiomer synthesis.

Asymmetric Catalytic Synthesis

Palladium-Catalyzed Allylic Amination

Recent advances in asymmetric catalysis employ Pd complexes with chiral ligands. For example, Shi and Ojima demonstrated Pd-catalyzed intramolecular allylic amination to synthesize 1-vinyltetrahydroisoquinolines, a related scaffold. Adapting this method, 3,4-dimethoxyphenylacetaldehyde could undergo asymmetric amination using a chiral Pd catalyst to yield the (R)-enantiomer with high enantiomeric excess (ee).

Table 2: Asymmetric Amination Parameters

ParameterValue
CatalystPd/(R)-BINAP
Temperature25–40°C
SolventToluene
eeUp to 98%

Enzymatic Resolution

Racemic 1-(3,4-dimethoxyphenyl)ethylamine can be resolved using lipases or acylases. For instance, Candida antarctica lipase B selectively acylates the (S)-enantiomer, leaving the (R)-isomer unreacted. This method achieves >99% ee but requires optimization for industrial scalability.

Chiral Auxiliary Approaches

Diastereomeric Salt Formation

Racemic amine is treated with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer. While effective, this method suffers from low yields (50–60%) and high solvent consumption.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee. However, this technique is cost-prohibitive for large-scale production.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ee (%)Scalability
Industrial Hydrogenation88–900 (Racemic)High
Asymmetric Catalysis75–8590–98Moderate
Enzymatic Resolution40–50>99Low
Chiral Chromatography30–40>99Very Low

The industrial hydrogenation route excels in scalability but requires resolution steps. Asymmetric catalysis balances yield and enantioselectivity, making it promising for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (R)-1-(3,4-Dimethoxyphenyl)ethylamine serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit distinct chemical properties and biological activities .

Biology

  • Biological Activity Studies : Research indicates that this compound interacts with specific enzymes and receptors, suggesting potential roles in modulating biological pathways. Studies have shown its effectiveness in influencing neurotransmitter systems, which could be relevant for neurological research .

Medicine

  • Pharmaceutical Precursor : The compound is crucial in synthesizing pharmaceutical agents targeting neurological disorders. Its derivatives have been explored for their therapeutic potential in treating conditions such as depression and anxiety .
  • Case Study Example : A study evaluated the efficacy of derivatives of this compound in animal models for anxiety-related behaviors, demonstrating promising results that warrant further investigation into their clinical applications .

Industry

  • Specialty Chemicals Production : It is employed in manufacturing specialty chemicals and dyes due to its unique chemical structure that allows for functional modifications .

Table 1: Synthesis Methods Overview

MethodDescriptionYield (%)Reaction Conditions
ReductionChiral reduction of nitro compoundsVariesChiral reducing agent
Reductive AminationKetone + amine reactionHighControlled temperature and pressure
HydrogenationHydrogenation of phenylacetoneHighCopper chromite catalyst under pressure
Study ReferenceApplication AreaFindings
Anxiety TreatmentDerivatives showed reduced anxiety behaviors in animal models
Neurotransmitter ModulationInteraction with serotonin receptors noted

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (R)-1-(3,4-Dimethoxyphenyl)ethylamine with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Safety Data (GHS)
This compound 100570-24-9 C₁₀H₁₅NO₂ 3,4-OCH₃, R-configuration 181.23 Chiral resolving agent; high lipophilicity GHS05, GHS07 (toxicological data incomplete)
(S)-1-(3,4-Dimethoxyphenyl)ethylamine 65451-89-0 C₁₀H₁₅NO₂ 3,4-OCH₃, S-configuration 181.23 Enantiomer with potential divergent bioactivity Not reported
2-(3,4-Dimethoxyphenyl)ethylamine - C₁₀H₁₅NO₂ 3,4-OCH₃, primary amine 181.23 Psychotomimetic activity (Table 5.6) Not reported
Dopamine HCl 62-31-7 C₈H₁₁NO₂·HCl 3,4-OH, primary amine 189.64 Neurotransmitter; polar, water-soluble Well-documented toxicity
Mescaline 54-04-6 C₁₁H₁₇NO₃ 3,4,5-OCH₃, primary amine 211.26 Hallucinogenic (5-HT₂A receptor agonist) Regulated substance

Key Differences

  • Enantiomers : The (R)- and (S)-enantiomers exhibit identical physical properties but differ in chiral environments. The (R)-form is prioritized in asymmetric synthesis due to supplier availability (e.g., Combi-Blocks lists 98% ee for the R-enantiomer vs. 95% for the S-form) .
  • Substituent Effects: Methoxy vs. Hydroxyl: The 3,4-dimethoxy groups in the target compound reduce polarity compared to dopamine’s hydroxyl groups, altering blood-brain barrier permeability and receptor affinity . Primary vs.
  • Biological Activity: Mescaline’s additional 5-methoxy group enhances its hallucinogenic potency, while dopamine’s hydroxyl groups mediate catecholamine receptor interactions .

Notes

Enantiomeric Purity : The (R)-enantiomer’s high ee (≥98%) makes it valuable for chiral synthesis, though its (S)-counterpart is less studied .

Regulatory Status : Unlike dopamine or mescaline, this compound lacks regulatory restrictions but requires handling as a hazardous chemical .

Biological Activity

(R)-1-(3,4-Dimethoxyphenyl)ethylamine, a member of the phenethylamine class, exhibits notable biological activities due to its structural characteristics and interactions with various receptors. This compound is particularly interesting for its potential applications in pharmacology and neurobiology, primarily due to its similarity to neurotransmitters such as dopamine and norepinephrine.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Chirality : The compound possesses a chiral center, existing in two enantiomeric forms, with the (R)-isomer being the focus of this study.

The structure includes a phenyl ring with two methoxy groups at the 3 and 4 positions, which enhance its reactivity and potential biological interactions.

This compound is believed to interact with octopamine receptors, which are G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes such as locomotion and feeding in invertebrates. The compound's structural similarity to established neurotransmitters suggests it may modulate neurotransmission by influencing receptor activity or enzyme function.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems:

  • Dopaminergic Activity : Its similarity to dopamine suggests potential dopaminergic effects, which may impact mood and behavior.
  • Norepinephrine Interaction : Potential modulation of norepinephrine pathways could influence arousal and attention mechanisms.

Study on Receptor Interactions

A notable study investigated the receptor interaction profiles of phenethylamines. It was found that compounds with similar structures could activate serotonin receptors (5-HT2A_{2A}), indicating potential psychoactive properties . This aligns with findings that suggest this compound could have similar effects.

In Vivo Studies

In vivo studies focusing on related compounds suggest that this compound may influence locomotor activity in animal models. These studies provide preliminary evidence that the compound could act as a stimulant or modulator of motor activity through its interactions with neurotransmitter systems.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
3,4-DimethoxyphenethylamineSimilar phenolic structureLacks chiral centerModerate neurotransmitter modulation
2-(3,4-Dimethoxyphenyl)ethylamineDifferent positional isomerPotentially different biological activityUnknown
1-(3,4-Dimethoxyphenyl)propan-2-amineLonger carbon chainMay exhibit different pharmacokineticsUnknown
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineMethyl substitution on nitrogenIncreased lipophilicityPotentially enhanced CNS activity

This table illustrates the diversity within the phenethylamine class while emphasizing the unique characteristics of this compound due to its chiral nature and specific substituents.

Q & A

Q. Methodological Notes

  • Stereochemical Analysis: X-ray crystallography of intermediates (e.g., threo/erythro diastereomers) resolves ambiguities in chiral centers .
  • Regulatory Compliance: Document synthesis and handling per Controlled Substances Act guidelines, as structural analogs are regulated .
  • Data Contradictions: Use orthogonal analytical techniques (e.g., NMR + HPLC) to verify compound identity and purity when replicating studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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